DBCO-PEG4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

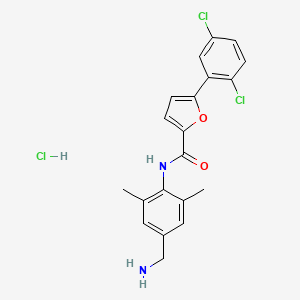

DBCO-PEG4-amine is a compound formed by conjugating DBCO with PEG 4 amine . This conjugate has demonstrated remarkable attributes such as low toxicity and high solubility . Its hydrophilic nature contributes to its slow-release properties .

Synthesis Analysis

DBCO-PEG4-amine serves as a PEG-based PROTAC linker, facilitating the synthesis of PROTACs . It can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) through a stable amide bond . In the presence of activators (e.g. EDC, or HATU), this reagent can be used to derivatize carboxyl groups .Molecular Structure Analysis

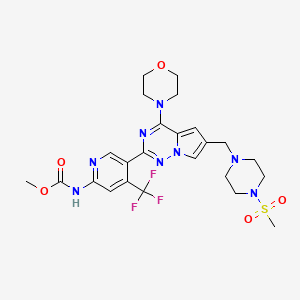

The chemical formula of DBCO-PEG4-amine is C32H42N4O10S . Its exact mass is 674.26 and its molecular weight is 674.770 .Chemical Reactions Analysis

DBCO-PEG4-amine is a click chemistry reagent, it contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It can be used in the synthesis of FPM-PEG4-DBCO, a homobifunctional azide-to-azide cross-linker .Physical And Chemical Properties Analysis

DBCO-PEG4-amine is a light yellow oil . It has enhanced solubility in aqueous media due to its hydrophilic PEG spacer arm . It is soluble in DCM, THF, acetonitrile, DMF, and DMSO .科学研究应用

Protein Immobilization

DBCO-PEG4-amine is used in the immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate . This approach is optimized to yield low particle aggregation and high levels of protein activity post-conjugation .

Bioconjugation

DBCO-PEG4-amine is used in bioconjugation, a process that involves the coupling of two biomolecules. This is achieved through the functionalization of solid surfaces (gold nanoparticles and magnetic beads) with bio-active proteins using site-specific and biorthogonal labeling and azide-alkyne cycloaddition .

Biosensor Fabrication

DBCO-PEG4-amine is used in the fabrication of biosensors . The bioconjugation process allows for the creation of stable, highly bio-active conjugates, which are critical in the development of biosensors .

Nanomedicine

DBCO-PEG4-amine is used in the field of nanomedicine . The bioconjugation process allows for the creation of stable, highly bio-active micro- and nanoparticle protein conjugates .

Imaging Contrast Agents

DBCO-PEG4-amine is used in the development of imaging contrast agents . The bioconjugation process allows for the creation of stable, highly bio-active micro- and nanoparticle protein conjugates .

Protein Labeling & Crosslinking

DBCO-PEG4-amine is an amine-reactive hetero-bifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group for copper-free click-chemistry applications . This crosslinker can be used to label a variety of amine-containing molecules such as proteins, biomolecules, or small molecules .

PROTAC Molecule Synthesis

DBCO-PEG4-amine can be used for the synthesis of a series of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Derivatizing Carboxyl Groups

DBCO-PEG4-amine is a carboxyl-reactive building block with enhanced solubility in aqueous media used to derivatize carboxyl groups in the presence of activators (e.g. EDC, DCC) or activated esters (e.g. NHS esters) through a stable amide bond .

作用机制

Target of Action

DBCO-PEG4-Amine is a carboxyl-reactive building block . It is primarily used to derivatize carboxyl groups in the presence of activators (e.g., EDC, DCC) or activated esters (e.g., NHS esters) through a stable amide bond . The primary targets of DBCO-PEG4-Amine are therefore molecules containing carboxyl groups .

Mode of Action

DBCO-PEG4-Amine contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, is highly selective and efficient, allowing for the formation of a stable triazole linkage .

Biochemical Pathways

DBCO-PEG4-Amine is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs are molecules that can degrade specific proteins within cells, while ADCs are antibodies linked to biologically active drugs. By using DBCO-PEG4-Amine, these molecules can be synthesized with high efficiency and specificity .

Pharmacokinetics

The peg spacer in dbco-peg4-amine is known to enhance the water solubility of the compound , which could potentially improve its bioavailability.

Result of Action

The result of DBCO-PEG4-Amine’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the synthesis of complex molecules like PROTACs and ADCs, which can have various effects at the molecular and cellular level depending on their specific design .

Action Environment

DBCO-PEG4-Amine has enhanced solubility in aqueous media , which means it can stably exist in biological environments. but also reduces non-specific binding. This makes DBCO-PEG4-Amine a versatile tool in various biochemical and biomedical applications.

未来方向

属性

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQULPXXATMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-PEG4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)